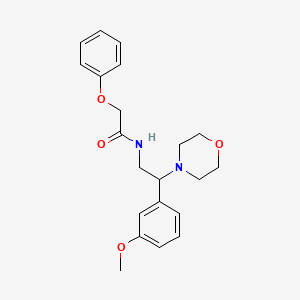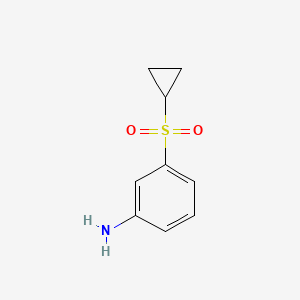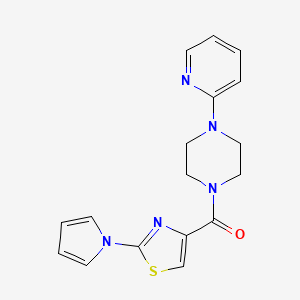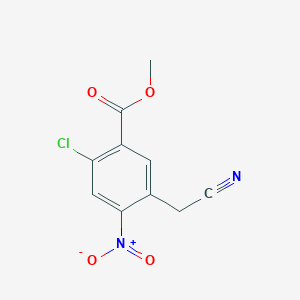![molecular formula C19H17N3OS B2706665 2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888462-36-0](/img/structure/B2706665.png)
2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . The synthesis was based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Aplicaciones Científicas De Investigación
Antifolate Agents for Cancer Therapy
A study on classical and nonclassical antifolates, including derivatives structurally similar to 2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one, demonstrated their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds, specifically designed to target human DHFR, showed promising antitumor activity, highlighting their utility in cancer treatment. The classical compound from this series exhibited excellent inhibitory activity against human DHFR and potent antitumor effects in various cancer cell lines, suggesting its potential application in developing new cancer therapies (Gangjee et al., 2007).
FLAP Inhibitors for Asthma Treatment
Another research application involves the development of FLAP inhibitors, which are compounds designed to inhibit the 5-lipoxygenase-activating protein, playing a critical role in leukotriene synthesis. These inhibitors, including those structurally related to this compound, have been explored for their potential in treating asthma. One such compound, described in detail, showed promising results in phase 1 clinical studies for asthmatic patients, highlighting its application in developing novel asthma treatments (Stock et al., 2011).
Analgesic and Anti-inflammatory Agents
Research into 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, compounds with a structural motif related to this compound, has unveiled their potential as analgesic and anti-inflammatory agents. These compounds exhibited significant analgesic and anti-inflammatory activities, with a noted mild ulcerogenic potential compared to traditional drugs, suggesting their application in creating safer pain and inflammation management options (Gokulan et al., 2012).
Antimicrobial Agents
Further studies have explored the antimicrobial potential of derivatives, revealing applications in combating multidrug-resistant bacteria. These findings are critical in the ongoing search for new antibacterial agents capable of addressing the challenge of antibiotic resistance. The synthesis and evaluation of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives have shown their efficacy against multidrug-resistant strains of bacteria, indicating their importance in developing novel antimicrobial treatments (Patrick-Armand et al., 2021).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes . The exact interaction of this compound with its targets would depend on the specific molecular structure of the compound and the nature of its targets.
Biochemical Pathways
For example, they can influence the metabolism of tryptophan, a precursor of indole, in higher plants . They can also affect the signaling pathways in bacteria . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects, depending on its specific targets and mode of action.
Propiedades
IUPAC Name |
2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSLXVBTNPSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(4-oxochromene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2706584.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)


![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)
![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)
![7-Fluoro-3-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2706596.png)


![Methyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2706601.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate](/img/structure/B2706603.png)

